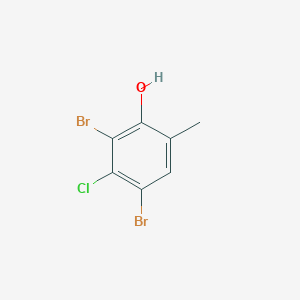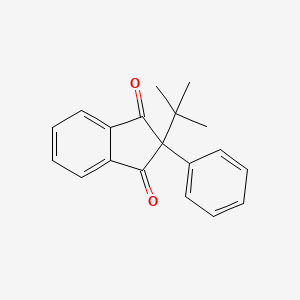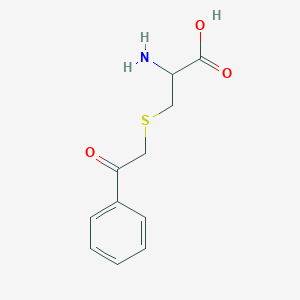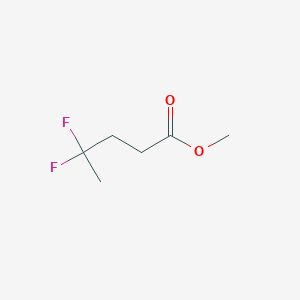
Methyl 4,4-difluoropentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4,4-difluoropentanoate can be synthesized through various methods. One common approach involves the esterification of 4,4-difluoropentanoic acid with methanol in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4,4-difluoropentanoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as amides or thioesters.
Reduction: The major product is 4,4-difluoropentanol.
Hydrolysis: The major product is 4,4-difluoropentanoic acid.
Applications De Recherche Scientifique
Methyl 4,4-difluoropentanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 4,4-difluoropentanoate depends on its application. In biological systems, the ester group can be hydrolyzed by esterases to release the active 4,4-difluoropentanoic acid . The fluorine atoms can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its activity or stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-amino-4,4-difluoropentanoate: Similar in structure but contains an amino group, which can alter its reactivity and applications.
Ethyl 4,4-difluoropentanoate: An ethyl ester analog with similar properties but different physical characteristics due to the ethyl group.
Uniqueness
Methyl 4,4-difluoropentanoate is unique due to its specific substitution pattern with two fluorine atoms on the fourth carbon. This substitution can significantly influence its chemical reactivity and biological activity compared to non-fluorinated analogs .
Propriétés
Formule moléculaire |
C6H10F2O2 |
|---|---|
Poids moléculaire |
152.14 g/mol |
Nom IUPAC |
methyl 4,4-difluoropentanoate |
InChI |
InChI=1S/C6H10F2O2/c1-6(7,8)4-3-5(9)10-2/h3-4H2,1-2H3 |
Clé InChI |
QNROZPYEXZWTLD-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC(=O)OC)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7h-Pyrrolo[2,3-d]pyrimidine, 5-bromo-4-(methylthio)-7-pentofuranosyl-](/img/structure/B14014875.png)

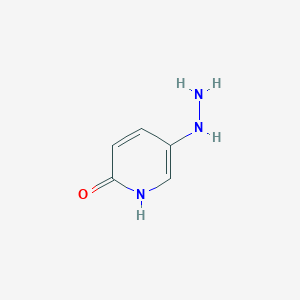
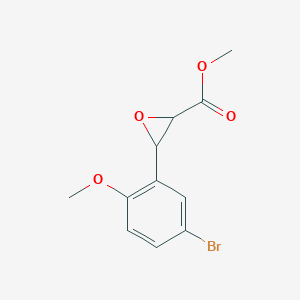
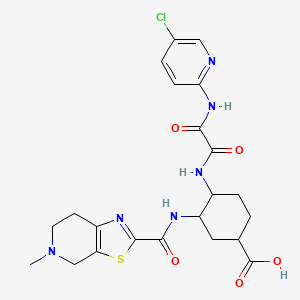
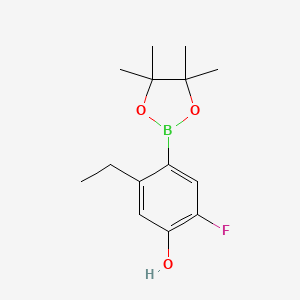
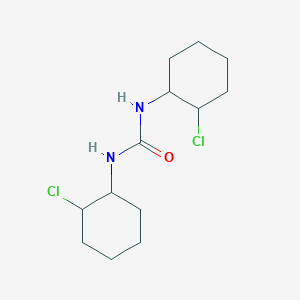
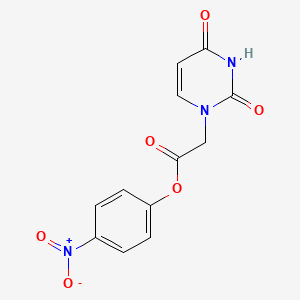
![[4-(5-Benzoyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] benzoate](/img/structure/B14014932.png)
![4-[(2-Ethyl-4-methylimidazol-1-yl)-phenoxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14014944.png)
